molecular formula C25H22ClNO4S B2475807 1-(2-chlorobenzyl)-3-((4-ethylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one CAS No. 872206-48-9

1-(2-chlorobenzyl)-3-((4-ethylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one

Cat. No. B2475807
CAS RN: 872206-48-9
M. Wt: 467.96
InChI Key: RNNXQRZUPWJCNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chlorobenzyl)-3-((4-ethylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one is a chemical compound that has received significant attention from the scientific community due to its potential applications in various fields. This compound is a quinoline derivative that has been synthesized using different methods, including the Pfitzinger reaction and the Friedlander reaction.

Scientific Research Applications

Scientific Research Applications of Related Quinoline Derivatives

Antimalarial and Antiparasitic Activity

Quinoline derivatives have been investigated for their efficacy against diseases such as malaria and leishmaniasis. Studies on compounds like hydroxychloroquine and aminoquinolines demonstrate significant antiparasitic activity, particularly against chloroquine-resistant strains of Plasmodium falciparum and visceral leishmaniasis. These findings suggest potential antimalarial and antiparasitic applications for quinoline derivatives, highlighting their importance in developing treatments for infectious diseases (DeGowin et al., 1966; Sherwood et al., 1994).

Anti-inflammatory Properties

Quinoline derivatives are also explored for their anti-inflammatory properties, making them potential candidates for treating conditions like rheumatoid arthritis. The investigation into the effectiveness of quinoline-based treatments in reducing symptoms and achieving remission in patients with early rheumatoid arthritis further underscores the versatility of these compounds in medical research (Möttönen et al., 1999).

Metabolism and Toxicology Studies

Research on the metabolism of quinoline compounds in humans provides valuable information on their pharmacokinetics and potential toxicological effects. Understanding how these compounds are absorbed, metabolized, and excreted can inform their safe use in various therapeutic applications (Renzulli et al., 2011; Roy et al., 1985).

Environmental and Human Exposure Studies

Studies on the presence of quinoline derivatives and their metabolites in the environment and human populations highlight the need for monitoring and assessing exposure risks. These studies contribute to understanding the environmental impact and health implications of quinoline compounds, guiding regulatory and safety measures (Czaja et al., 1999).

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-(4-ethylphenyl)sulfonyl-6-methoxyquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO4S/c1-3-17-8-11-20(12-9-17)32(29,30)24-16-27(15-18-6-4-5-7-22(18)26)23-13-10-19(31-2)14-21(23)25(24)28/h4-14,16H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNXQRZUPWJCNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.